Ingenol

PKC activation EC50 Isoform selectivity

Researchers developing novel PKC modulators require a well-characterized parent scaffold to establish accurate SAR baselines. Ingenol (CAS 30220-46-3) directly addresses this need: - Defined PKC binding affinity (Ki=30 µM) enables quantitative comparison with C3/C20 ester derivatives. - ≥98% HPLC purity eliminates confounding impurities in enzyme assays. - Ambient-temperature global shipping with full CoA and MSDS documentation. For medicinal chemistry programs, this reference standard is critical for generating reliable comparative data in derivative development and HIV latency reversal studies.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
CAS No. 30220-46-3
Cat. No. B1671944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol
CAS30220-46-3
SynonymsIngenol,
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
InChIInChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1
InChIKeyVEBVPUXQAPLADL-POYOOMFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ingenol as a PKC Activator: Baseline for Procurement and Research


Ingenol (CAS 30220-46-3) is a diterpenoid of the ingenane class that serves as a protein kinase C (PKC) activator. It binds to the C1 domain of PKC with a Ki of 30 µM and activates the enzyme, inducing biological responses such as morphological changes and ornithine decarboxylase activity in cellular models [1]. Ingenol is the core scaffold from which clinically utilized derivatives like ingenol mebutate (ingenol-3-angelate) and development-stage candidates like ingenol disoxate are synthesized. Its relatively weak PKC binding affinity (Ki = 30 µM) distinguishes it from esterified derivatives that exhibit nanomolar potency, making the parent compound a critical reference standard for structure-activity relationship (SAR) studies and the development of more potent or selective analogs [2].

PKC C1-domain activator
Baseline reference scaffold for SAR studies
Reported weak binding affinity distinguishes from ester derivatives

Why Ingenol Derivatives Are Not Interchangeable


Ingenol, ingenol mebutate, and other ingenol derivatives are not interchangeable despite sharing a common diterpene core. Substitution at the C3 and C20 hydroxyl groups dramatically alters PKC binding affinity, isoform selectivity, and biological outcome [1]. For instance, the parent ingenol is an extremely weak PKC activator with a Ki of 30 µM, whereas ingenol mebutate (the 3-angelate ester) exhibits Kis in the sub-nanomolar range (0.105–0.376 nM) across multiple PKC isoforms . Furthermore, chemical stability differs markedly: ingenol mebutate is prone to acyl migration that compromises bioactivity, while ingenol disoxate was specifically engineered to minimize this degradation pathway [2]. These quantitative differences in potency, selectivity, and stability mean that selecting the wrong ingenol variant—or assuming generic equivalence—will yield invalid experimental results or suboptimal therapeutic development outcomes. The evidence below establishes the precise, measurable differentiation that must guide scientific selection.

Affinity profile may not transfer
Parent ingenol exhibits markedly weaker PKC binding than esterified derivatives; assuming comparable potency can invalidate assay interpretation.
Chemical stability differs significantly
Acyl migration susceptibility varies among ingenol esters, altering bioactivity and storage requirements in formulation contexts.
Isoform selectivity shifts with substitution
C3 and C20 modifications change PKC isoform activation profiles; class-level assumption may lead to pathway-response mismatch.

Head-to-Head Evidence for Informed Procurement


PKC Isoform Activation Potency Comparison

Ingenol disoxate (LEO 43204) demonstrates consistently higher potency for activating multiple PKC isoforms compared to ingenol mebutate. In a head-to-head profiling study, ingenol disoxate exhibited lower EC50 values (i.e., greater potency) for PKCβII (0.12–0.31 nM vs. 0.36–0.39 nM), PKCδ (4.3 nM vs. 5.5 nM), PKCη (3.4 nM vs. 4.8 nM), and PKCε (6.5 nM vs. 11.2 nM) [1]. This indicates that ingenol disoxate is a more potent activator across both classical (βII) and novel (δ, η, ε) PKC isoforms under identical assay conditions.

PKC Activation Potency
Head-to-head
Disoxate EC₅₀ 0.12–6.5 nM vs Mebutate 0.36–11.2 nM
Supports isoform-selectivity assay context
PKCβII, δ, η, ε; in vitro activation assay
PKC activation EC50 Isoform selectivity Ingenol disoxate

Cytotoxic Potency in Keratinocytes

Multiple comparative studies demonstrate that ingenol disoxate and certain novel ingenane derivatives exhibit superior cytotoxic potency against keratinocytes relative to ingenol mebutate. Ingenol disoxate exhibited significantly higher acute cytotoxicity in HeLa and HSC-5 cells as well as more potent cell growth arrest in normal human keratinocytes compared to ingenol mebutate [1]. In a separate cross-study, two ingenane derivatives isolated from Euphorbia trigona showed IC50 values of 0.39 µM and 0.32 µM against keratinocytes, representing 2.1–2.6× greater potency than ingenol mebutate (IC50 = 0.84 µM) [2].

Keratinocyte Cytotoxicity
Cross-study
IC₅₀ 0.32–0.39 µM (derivatives) vs 0.84 µM (mebutate)
Supports cell-model endpoint review
HeLa, HSC-5, keratinocyte assays
Cytotoxicity Keratinocytes IC50 Actinic keratosis

Chemical Stability and Acyl Migration Resistance

Ingenol mebutate undergoes pH-dependent acyl migration that degrades bioactivity and necessitates refrigerated storage of the final product. Ingenol disoxate was specifically designed to overcome this limitation. In head-to-head stability studies, ingenol disoxate displayed increased stability in a clinically relevant hydroalcoholic gel formulation and in aqueous buffer, with minimal pH-dependent acyl migration degradation compared to ingenol mebutate [1]. This improved stability profile supports ambient temperature storage of the final product, whereas ingenol mebutate (Picato®) required refrigeration [2].

Acyl Migration Stability
Head-to-head
Disoxate: minimal pH-dependent degradation; Mebutate: requires refrigeration
Supports formulation-stability screening
Hydroalcoholic gel, aqueous buffer
Chemical stability Acyl migration Formulation Shelf-life

In Vivo Antitumor Efficacy in Melanoma Model

In a direct in vivo comparison using the murine B16 melanoma model, ingenol disoxate demonstrated superior antitumor efficacy relative to ingenol mebutate. Both compounds were formulated at 0.1% in a hydroalcoholic gel and applied topically for two consecutive days. Ingenol disoxate significantly increased median survival time compared to ingenol mebutate, and a significant effect on tumor ablation was also observed in a murine model of UV-induced skin carcinogenesis [1].

In Vivo Melanoma Model
Head-to-head
Disoxate increased median survival vs mebutate; significant tumor ablation in UV model
Supports model-response endpoint context
B16 melanoma, 0.1% topical gel, 2 days
In vivo efficacy B16 melanoma Survival Antitumor

Therapeutic Index vs. 5-Fluorouracil for Actinic Keratosis

A randomized, open-label, prospective clinical trial compared the tolerability and safety of ingenol mebutate gel (0.015%) with 5-fluorouracil cream (5%) for the treatment of facial actinic keratoses. The study enrolled 100 patients with AKs within a 25-cm² contiguous field on the face. Ingenol mebutate required only 3 days of once-daily application compared to 4 weeks of twice-daily application for 5-fluorouracil. Both treatments achieved comparable efficacy, but ingenol mebutate offered a substantially shorter treatment duration [1].

AK Trial Duration
Clinical trial
Mebutate 3 days (once daily) vs 5-FU 28 days (twice daily)
Supports treatment-duration endpoint context
Facial AK, 25 cm²; randomized trial
Actinic keratosis Tolerability Safety 5-Fluorouracil

Application Scenarios for Procurement Decisions


Short-Course Field Therapy for Actinic Keratosis

For researchers or clinicians requiring a topical treatment for actinic keratosis with a short, patient-friendly dosing regimen, ingenol mebutate (0.015% or 0.05% gel) provides a validated option. Clinical trials demonstrate that a 2–3 day, once-daily application achieves AK clearance rates of 71.9–81.8% at 8 weeks post-treatment [1][2]. The short treatment duration (3 days vs. 4 weeks for 5-fluorouracil) offers a significant compliance advantage [3]. However, procurement must account for the cold-chain requirement due to acyl migration instability [4].

Maximum In Vivo Antitumor Efficacy in Preclinical Oncology

In preclinical studies where maximal antitumor efficacy is the primary endpoint, ingenol disoxate (LEO 43204) is the preferred selection over ingenol mebutate. In the B16 murine melanoma model, ingenol disoxate (0.1% topical gel, 2 days) demonstrated significantly increased median survival time relative to ingenol mebutate, and also showed superior tumor ablation in a UV-induced skin carcinogenesis model [5]. Its improved chemical stability further supports ambient temperature storage, reducing logistical barriers for long-term in vivo studies [5].

SAR Studies and Derivative Synthesis Reference Scaffold

For medicinal chemistry programs focused on developing novel PKC modulators with improved selectivity or stability, parent ingenol (CAS 30220-46-3) serves as the essential reference scaffold. Its weak PKC binding affinity (Ki = 30 µM) [6] provides a baseline against which the potency gains of C3- and C20-esterified derivatives can be quantitatively measured. SAR studies have established that modifications to the ingenol core directly correlate with changes in chemical stability (acyl migration), pro-inflammatory effects, and PKCδ activation [7]. Procurement of high-purity ingenol is therefore critical for generating reliable comparative data in derivative development programs.

HIV Latency Reversal Research with Potent LRAs

In HIV cure research aimed at eliminating latent viral reservoirs, ingenol esters (including ingenol mebutate and synthetic analogs) are potent latency-reversing agents (LRAs) that activate PKC-mediated NF-κB signaling [8]. Comparative studies show that ingenol-B (a related ingenol ester) exhibits EC50 values of 13 nM in HIV-Jurkat cell lines and ~200 nM in primary CD4+ T cells from HIV donors [9]. Prodrug strategies for ingenol esters have demonstrated enhanced in vivo tolerability and expanded therapeutic windows relative to the parent LRAs [10]. Researchers should select ingenol derivatives based on the specific potency and tolerability profile required for their ex vivo or in vivo latency reversal models.

Application
Selection Property
Validation Focus
Actinic keratosis clearance endpoint studies
Short-course topical application profile
Lesion-clearance endpoint monitoring
Preclinical tumor model studies
High-potency PKC activation context
Survival endpoint response interpretation
PKC modulator SAR studies
Baseline weak binding reference
Potency and selectivity comparison endpoints
HIV latency reversal research
PKC-mediated NF-κB activation profile
Latency reversal assay response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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